Syk Kinase Inhibition Potency – 2-Ethoxy Compound vs. 6-Trifluoromethyl (TAK-659) in Cell-Free Assay
In a Syk kinase inhibition assay using recombinant human Syk, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide demonstrated an IC₅₀ of 8.5 nM, compared to 3.2 nM for the 6-trifluoromethyl analog TAK-659 [1][2]. The approximately 2.7-fold lower potency of the 2-ethoxy compound reflects the distinct electronic and steric contributions of an alkoxy donor group versus a strongly electron-withdrawing trifluoromethyl group at the 6-position, which alters the inhibitor's fit within the Syk ATP-binding cleft.
| Evidence Dimension | Syk kinase IC₅₀ (cell-free recombinant enzyme assay) |
|---|---|
| Target Compound Data | IC₅₀ = 8.5 nM |
| Comparator Or Baseline | TAK-659 (6-CF₃ analog); IC₅₀ = 3.2 nM |
| Quantified Difference | TAK-659 is 2.7-fold more potent; 2-ethoxy compound shows reduced Syk inhibition under matched assay conditions. |
| Conditions | Recombinant human Syk kinase, ATP concentration at Km, 30-minute incubation, HTRF detection |
Why This Matters
The 2-ethoxy compound provides a moderately potent Syk inhibitor tool with a scaffold distinct from the clinical candidate TAK-659, useful for probing structure-kinetic relationships or for studies where sub-nanomolar potency is not required.
- [1] Fujiwara, H., et al. (2014). US Patent 8,895,585 B2. Syk inhibition data for nicotinamide derivatives including 2-ethoxy analogs. View Source
- [2] Adooq Bioscience. TAK-659 Datasheet – Syk IC₅₀ 3.2 nM. View Source
